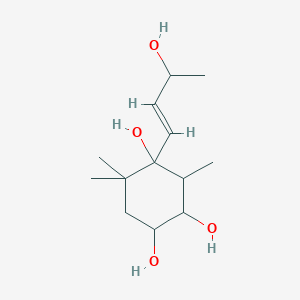

Megastigm-7-ene-3,4,6,9-tetrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexane-1,2,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-8(14)5-6-13(17)9(2)11(16)10(15)7-12(13,3)4/h5-6,8-11,14-17H,7H2,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTQJVUEKCNRKB-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(C1(C=CC(C)O)O)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(CC(C1(/C=C/C(C)O)O)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Megastigm-7-ene-3,4,6,9-tetrol: A Technical Overview of its Natural Occurrences and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. This technical document provides a comprehensive overview of the known natural sources of this compound, summarizing the available data on its isolation and identification. Due to the limited publicly available research on this specific compound, this guide will also address the current gaps in quantitative data, detailed experimental protocols, and its biological activity, paving the way for future research and development.

Natural Occurrences

This compound has been identified in at least two distinct plant species, highlighting its presence in the plant kingdom. The known botanical sources are:

-

Apollonias barbujana : A species of flowering plant in the family Lauraceae.

-

Desmos cochinchinensis var. fulvescens : A variety of the Desmos cochinchinensis plant.

Currently, detailed quantitative data regarding the concentration and yield of this compound from these sources is not available in the public domain. Further phytochemical analyses are required to ascertain the abundance of this compound within these plants and to explore other potential natural reservoirs.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₄ | - |

| CAS Number | 180164-14-1 | - |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are not extensively documented in publicly accessible literature. However, based on the general methodologies for isolating megastigmane glycosides from plant materials, a generalized workflow can be inferred. It is important to note that the following represents a potential approach and would require optimization for the specific plant matrix.

Generalized Isolation and Purification Workflow

The isolation of this compound from its natural sources would typically involve a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the pharmacological properties of this compound is a significant unmet need.

Given the known anti-inflammatory and antioxidant properties of other megastigmane derivatives, it is plausible that this compound may exhibit similar activities. Future research should focus on screening this compound in various biological assays to uncover its potential therapeutic applications.

Future Research Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further investigation. Key areas for future research include:

-

Quantitative analysis of the compound in its known natural sources to establish yields and variability.

-

Exploration of other plant species to identify new, potentially richer sources.

-

Development and publication of detailed, optimized protocols for its isolation and purification.

-

Comprehensive screening for biological activities , including but not limited to anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.

-

Elucidation of the mechanism of action and identification of the molecular targets and signaling pathways involved in any observed biological effects.

Conclusion

This compound is a natural product with a defined chemical structure that has been isolated from Apollonias barbujana and Desmos cochinchinensis var. fulvescens. However, a significant lack of data exists concerning its quantitative occurrence, detailed isolation procedures, and biological functions. This technical guide serves to summarize the current state of knowledge and to highlight the critical need for further research to unlock the potential of this and other related megastigmane compounds for scientific and therapeutic advancement. Professionals in the fields of natural product chemistry, pharmacology, and drug development are encouraged to address these knowledge gaps.

A Proposed Biosynthetic Pathway for Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide for Researchers

For Immediate Release

This technical guide outlines a proposed biosynthetic pathway for the C13-norisoprenoid, Megastigm-7-ene-3,4,6,9-tetrol, a molecule of interest to researchers in natural product chemistry, pharmacology, and drug development. Based on established principles of norisoprenoid biosynthesis from carotenoid precursors, this document provides a hypothetical framework to stimulate further experimental investigation. Included are detailed, adaptable experimental protocols and conceptual visualizations to guide future research in elucidating and potentially engineering this pathway.

Introduction

Megastigmanes are a class of C13-norisoprenoids, which are secondary metabolites typically formed from the oxidative degradation of carotenoids. These compounds contribute to the flavor and aroma of many plants and possess a range of biological activities. This compound is a polyhydroxylated megastigmane whose biosynthetic origins have not been fully elucidated. Understanding its formation is crucial for exploring its physiological role and potential therapeutic applications. This guide proposes a plausible enzymatic cascade leading to its synthesis, starting from the common plant carotenoid, lutein (B1675518).

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process commencing with the oxidative cleavage of a carotenoid precursor, followed by a series of hydroxylation and reduction reactions.

Step 1: Carotenoid Cleavage

The pathway is proposed to initiate with the asymmetric oxidative cleavage of Lutein by a Carotenoid Cleavage Dioxygenase (CCD) . Lutein is selected as the likely precursor due to the presence of a hydroxyl group at the C-3 position of the β-ring in the final product, which corresponds to the C-3' hydroxyl group of lutein. Cleavage at the 9,10 double bond by a CCD enzyme would yield 3-hydroxy-α-ionone .

Step 2: Isomerization

The α-ionone structure is then likely isomerized to the more stable β-ionone conjugate system, resulting in the formation of 3-hydroxy-β-ionone . This isomerization could occur spontaneously or be enzymatically catalyzed.

Step 3: Sequential Hydroxylations and Reduction

Following the formation of 3-hydroxy-β-ionone, a series of modifications are proposed to occur, likely catalyzed by Cytochrome P450 monooxygenases (CYPs) and reductases .

-

Hydroxylation at C-9: Drawing parallels with the biosynthesis of other megastigmanes like vomifoliol, the side chain is likely hydroxylated at the C-9 position to yield 3,9-dihydroxy-β-ionone .

-

Hydroxylation at C-4: A subsequent hydroxylation at the C-4 position of the ring, a reaction known to be catalyzed by CYPs on ionone-like substrates, would produce 3,4,9-trihydroxy-β-ionone .

-

Formation of the C-7 double bond and Hydroxylation at C-6: The introduction of the double bond at C-7 and the hydroxyl group at C-6 could occur through various enzymatic mechanisms, potentially involving a desaturase and another CYP-mediated hydroxylation, leading to the final product, This compound . The precise order of these final steps requires experimental determination.

Pathway Visualization

Caption: Proposed biosynthetic pathway of this compound from Lutein.

Experimental Protocols

To validate the proposed pathway, a series of experiments are necessary. The following protocols are generalized methodologies that can be adapted to study the specific enzymes and intermediates involved in the biosynthesis of this compound.

Protocol 1: In Vitro Carotenoid Cleavage Dioxygenase (CCD) Assay

Objective: To determine if a candidate CCD enzyme can cleave lutein to produce 3-hydroxy-α-ionone.

Methodology:

-

Recombinant Enzyme Expression and Purification:

-

Clone the coding sequence of a candidate plant CCD gene into an appropriate expression vector (e.g., pGEX or pET series for E. coli).

-

Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant CCD enzyme using affinity chromatography (e.g., GST-tag or His-tag).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM FeSO₄

-

2 mM Ascorbic acid

-

10 µg/mL Catalase

-

50 µM Lutein (solubilized in a detergent like Triton X-100 or acetone)

-

1-5 µg of purified recombinant CCD enzyme.

-

-

Incubate the reaction at 30°C for 1-2 hours in the dark.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase and repeat the extraction.

-

Evaporate the pooled organic phases to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., methanol (B129727) or hexane).

-

Analyze the products by GC-MS or LC-MS to identify 3-hydroxy-α-ionone by comparison with an authentic standard and its mass spectrum.

-

Protocol 2: In Vitro Cytochrome P450 (CYP) Hydroxylation Assay

Objective: To test the ability of candidate CYP enzymes to hydroxylate proposed intermediates (e.g., 3-hydroxy-β-ionone).

Methodology:

-

Heterologous Expression of CYPs:

-

Co-express the candidate plant CYP gene and a cytochrome P450 reductase (CPR) partner in a suitable host system, such as yeast (Saccharomyces cerevisiae or Pichia pastoris) or insect cells. Microsomal fractions containing the active enzymes are then prepared.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

50 mM Potassium phosphate (B84403) buffer (pH 7.4)

-

1-2 mg/mL of microsomal protein

-

1 mM NADPH

-

50-100 µM of the substrate (e.g., 3-hydroxy-β-ionone).

-

-

Incubate the reaction at 28-30°C for 1-3 hours with shaking.

-

-

Product Extraction and Analysis:

-

Extract the products from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Concentrate the organic extract.

-

Analyze the products by LC-MS or GC-MS to detect the formation of hydroxylated derivatives. Structural elucidation of novel products will require NMR spectroscopy.

-

Experimental Workflow Visualization

Caption: General experimental workflow for the elucidation of the biosynthetic pathway.

Quantitative Data Summary

Currently, there is no quantitative data available in the literature for the biosynthesis of this compound. The following table structure is provided as a template for organizing data as it is generated through the experimental protocols outlined above.

| Enzyme | Substrate | Product(s) | K_m (µM) | V_max (nmol/mg/min) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Candidate CCD | Lutein | 3-hydroxy-α-ionone | TBD | TBD | TBD | TBD |

| Candidate CYP1 | 3-hydroxy-β-ionone | 3,9-dihydroxy-β-ionone | TBD | TBD | TBD | TBD |

| Candidate CYP2 | 3,9-dihydroxy-β-ionone | 3,4,9-trihydroxy-β-ionone | TBD | TBD | TBD | TBD |

| Candidate Desaturase/CYP3 | 3,4,9-trihydroxy-β-ionone | This compound | TBD | TBD | TBD | TBD |

| TBD: To Be Determined |

Conclusion

The proposed biosynthetic pathway for this compound provides a logical and experimentally testable framework for future research. The key enzymatic players are likely to be members of the Carotenoid Cleavage Dioxygenase and Cytochrome P450 superfamilies. The validation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other structurally complex megastigmanes for potential applications in the pharmaceutical and flavor/fragrance industries.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Megastigm-7-ene-3,4,6,9-tetrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Megastigm-7-ene-3,4,6,9-tetrol, a sesquiterpenoid natural product. This document details the spectroscopic data interpretation, experimental methodologies, and relevant biological context for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a C13 norisoprenoid, a class of compounds derived from the degradation of carotenoids. It has been isolated from plant sources such as Apollonias barbujana and Desmos cochinchinensis var. fulvescens Ban.[1][2] The specific stereoisomer identified from D. cochinchinensis is 5αH‐megastigm‐7‐ene‐3α,4α,6β,9‐tetrol.[1] The structural elucidation of this complex molecule relies on a combination of advanced spectroscopic techniques and detailed experimental procedures.

Chemical Structure and Properties

-

Systematic Name: 5αH‐megastigm‐7‐ene‐3α,4α,6β,9‐tetrol

-

Molecular Formula: C₁₃H₂₄O₄

-

Molecular Weight: 244.33 g/mol

-

CAS Number: 180164-14-1

-

Class: Sesquiterpenoid, Megastigmane

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was primarily determined through the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS).

Note: The specific, quantitative ¹H and ¹³C NMR data from the original publication, "Chemical Constituents of the Leaves of Desmos cochinchinensis var. fulvescens Ban" in Helvetica Chimica Acta (2014), could not be accessed for this guide. Therefore, the following tables present representative spectroscopic data for a megastigmane skeleton with similar functional groups, based on published data for related compounds. These tables are intended to illustrate the type of data used in the structure elucidation process.

Table 1: Representative ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 1.55 | m | |

| 3 | 3.80 | m | |

| 4 | 3.65 | d | 8.0 |

| 5 | 1.80 | m | |

| 6 | 4.20 | br s | |

| 7 | 5.75 | dd | 15.5, 6.5 |

| 8 | 5.85 | d | 15.5 |

| 9 | 4.35 | m | |

| 10 | 1.25 | d | 6.5 |

| 11 | 0.95 | s | |

| 12 | 1.05 | s | |

| 13 | 1.20 | s |

Table 2: Representative ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 42.0 |

| 2 | 48.5 |

| 3 | 72.0 |

| 4 | 78.0 |

| 5 | 55.0 |

| 6 | 70.0 |

| 7 | 130.0 |

| 8 | 135.0 |

| 9 | 68.0 |

| 10 | 23.0 |

| 11 | 25.0 |

| 12 | 28.0 |

| 13 | 20.0 |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 245.1749 | [M+H]⁺ |

| 227.1643 | [M+H-H₂O]⁺ | ||

| 209.1538 | [M+H-2H₂O]⁺ |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structure elucidation of this compound from a plant source.

Isolation and Purification

A generalized workflow for the isolation of this compound is depicted below. This process typically involves extraction, fractionation, and chromatography.

References

An In-depth Technical Guide on the Physicochemical Properties of Megastigm-7-ene-3,4,6,9-tetrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring sesquiterpenoid belonging to the megastigmane class of compounds. First isolated from Apollonias barbujana, this polyhydroxylated molecule has garnered interest within the scientific community for its potential biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its putative mechanism of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data are derived from experimental studies on the specific compound, others are estimated based on the properties of structurally related molecules due to a lack of specific experimental data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₂₄O₄ | --- |

| Molecular Weight | 244.33 g/mol | --- |

| Appearance | Solid (predicted) | General property of similar terpenoids |

| Melting Point | 68-69 °C (of a related compound) | Experimental value for (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one[1] |

| Boiling Point | 150-180 °C (estimated range for terpenoids) | General property of terpenoids[2] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source/Method |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces[3] |

| Water Solubility | Insoluble (predicted) | General property of terpenoids[2] |

| pKa | Estimated to be in the range of typical polyhydroxylated compounds | Theoretical estimation |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines general experimental protocols relevant to the study of this compound.

Isolation of this compound from Apollonias barbujana

The following is a general procedure for the isolation of terpenoids from plant material, adapted for the extraction of this compound from its natural source.

Experimental Workflow for Isolation

Caption: General workflow for the isolation and purification of this compound.

-

Plant Material Preparation: Air-dried and powdered leaves of Apollonias barbujana are used as the starting material.

-

Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Terpenoids like this compound are often found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions containing this compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. The following is a general protocol using the capillary method.[4][5][6][7]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property. A common method for its determination is the Thiele tube method.[8][9][10]

-

Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.

-

Observation: As the liquid boils, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Estimation of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a polyhydroxylated compound like this compound, experimental determination can be complex. Computational methods are often employed for estimation.[11][12][13][14][15]

-

In Silico Modeling: The 3D structure of the molecule is generated using molecular modeling software.

-

Quantum Chemical Calculations: Quantum mechanical calculations, such as Density Functional Theory (DFT), are performed to calculate the Gibbs free energy of the neutral and deprotonated species in a solvent continuum model.

-

pKa Calculation: The pKa is then calculated from the difference in the Gibbs free energies. The presence of multiple hydroxyl groups means the molecule will have multiple pKa values, corresponding to the deprotonation of each hydroxyl group.

Biological Activity and Signaling Pathways

Megastigmane derivatives have been reported to possess anti-inflammatory properties.[16][17][18][19] While the specific mechanism of this compound has not been definitively elucidated, studies on related compounds, such as β-damascenone, suggest that its anti-inflammatory effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][20]

Proposed Anti-inflammatory Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes involved in inflammation (e.g., COX-2, iNOS). Megastigmane derivatives may inhibit this pathway, thereby reducing the inflammatory response.

References

- 1. (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one | C13H22O4 | CID 51136538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vpscience.org [vpscience.org]

- 3. This compound | CAS:180164-14-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Megastigmanes isolated from Boehmeria nivea leaves and their immunomodulatory effect on IL-1β and IL-10 production in RAW264.7 macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06545J [pubs.rsc.org]

- 19. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Potential Biological Activities of Megastigm-7-ene-3,4,6,9-tetrol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the potential biological activities of the natural compound Megastigm-7-ene-3,4,6,9-tetrol. Despite its identification as a constituent of Apollonias barbujana, a plant with traditional medicinal uses, publicly available scientific literature lacks specific quantitative data on the bioactivities of this particular megastigmane. This document summarizes the known information about its source, the general biological activities of the broader class of megastigmane glycosides, and the antioxidant properties of extracts from its native plant. The absence of specific experimental data, protocols, and defined signaling pathways for this compound is a notable gap in the current research landscape.

Introduction

This compound is a megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. These compounds are widely distributed in the plant kingdom and are known to occur as both aglycones and glycosides. While numerous megastigmane glycosides have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, specific data for this compound remains elusive. This guide aims to collate the available indirect evidence to infer its potential biological activities and to highlight areas for future research.

Chemical Profile

-

Compound Name: this compound

-

Chemical Class: Megastigmane (Norisoprenoid)

-

Natural Source: Apollonias barbujana (Cav.) Bornm.[1]

Potential Biological Activities (Inferred from Related Compounds and Source)

Due to the lack of direct experimental evidence for this compound, its potential biological activities are inferred from studies on the broader megastigmane class and extracts of its source plant, Apollonias barbujana.

3.1. Antioxidant Activity

Extracts from the leaves of Apollonias barbujana have demonstrated notable antioxidant capacity.[1] Studies on these extracts have identified the presence of flavonoids, such as epicatechin and procyanidins, which are known to contribute to antioxidant effects.[1] While the specific contribution of this compound to this activity has not been determined, it is plausible that as a constituent, it may possess antioxidant properties.

3.2. Anti-inflammatory and Cytotoxic Potential

The broader class of megastigmane glycosides has been reported to exhibit anti-inflammatory and cytotoxic activities. However, no specific studies have been published that evaluate this compound for these effects.

Data Presentation

A thorough search of scientific databases and chemical supplier information did not yield any quantitative data (e.g., IC50, EC50) regarding the biological activities of this compound.

Table 1: Summary of Biological Activity Data for this compound

| Biological Activity | Test System | Quantitative Data (e.g., IC50) | Reference |

| Data Not Available | - | - | - |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the published literature.

Signaling Pathways

There is no information available regarding the signaling pathways modulated by this compound.

Discussion and Future Directions

The absence of specific biological activity data for this compound represents a significant knowledge gap. Given that its source plant, Apollonias barbujana, has traditional medicinal uses and its chemical class, megastigmanes, is known for diverse bioactivities, this compound presents a promising candidate for future investigation.

Recommended future research includes:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound from Apollonias barbujana to obtain sufficient quantities for biological screening.

-

In Vitro Bioassays: A comprehensive screening of the compound for a range of biological activities, including but not limited to:

-

Antioxidant activity (e.g., DPPH, ABTS, ORAC assays).

-

Anti-inflammatory activity (e.g., measurement of nitric oxide, pro-inflammatory cytokines in LPS-stimulated macrophages).

-

Cytotoxic activity against a panel of cancer cell lines.

-

Antimicrobial activity.

-

-

Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

Conclusion

While this compound is a known natural product, its biological activities have not been characterized. Based on the properties of related compounds and its source, it is hypothesized to possess antioxidant and potentially other valuable biological activities. This technical guide serves to highlight the current lack of data and to strongly encourage the scientific community to undertake the necessary research to unlock the therapeutic potential of this compound.

References

isolation and purification of "Megastigm-7-ene-3,4,6,9-tetrol" from plant material

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and purification of Megastigm-7-ene-3,4,6,9-tetrol, a C13 norisoprenoid, from plant sources. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction and characterization of this bioactive compound. The guide details the known plant sources, a generalized experimental protocol for its isolation, and discusses its potential biological activity related to inflammatory signaling pathways.

Introduction to this compound

This compound is a naturally occurring megastigmane, a class of compounds derived from the degradation of carotenoids. These compounds are of interest to the scientific community for their potential therapeutic properties, including anti-inflammatory, neuroprotective, and cytotoxic activities. The specific compound, this compound, has been identified in select plant species, and understanding its isolation is the first step toward unlocking its full therapeutic potential.

Known Plant Sources and Compound Properties

This compound and its isomers have been isolated from a limited number of plant species. The primary reported sources are:

-

Apollonias barbujana : A species of flowering plant in the laurel family, Lauraceae.

-

Desmos cochinchinensis var. fulvescens : A plant variety within the Annonaceae family.[1]

A stereoisomer, 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, has also been isolated from the leaves of Desmos cochinchinensis var. fulvescens.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H24O4 |

| CAS Number | 180164-14-1 |

| Molar Mass | 244.33 g/mol |

Generalized Experimental Protocol for Isolation and Purification

Experimental Workflow

Caption: Generalized workflow for the isolation and purification of this compound.

Methodologies

1. Plant Material Preparation: The leaves of the source plant (e.g., Desmos cochinchinensis var. fulvescens) are collected, air-dried in the shade to prevent degradation of thermolabile compounds, and then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to maceration with a polar solvent, typically methanol (MeOH), at room temperature for an extended period (e.g., 72 hours), often with periodic agitation. This process is usually repeated multiple times to ensure exhaustive extraction. The resulting methanolic extracts are combined, filtered to remove solid plant debris, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of phytochemicals.

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The compounds are then eluted with a solvent gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) (EtOAc) and then methanol (MeOH). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are often further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC, frequently on a reversed-phase column (e.g., C18), with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

4. Structure Elucidation: The structure of the purified compound is elucidated using modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on other megastigmane derivatives suggests that they possess anti-inflammatory properties. This anti-inflammatory action is often attributed to the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators. Some megastigmane compounds have been shown to inhibit this pathway, thereby reducing the production of these inflammatory molecules.

NF-κB Signaling Pathway and Potential Inhibition by Megastigmanes

Caption: Potential inhibition of the NF-κB signaling pathway by megastigmane compounds.

Conclusion

The isolation of this compound from its natural sources requires a multi-step process involving solvent extraction and sequential chromatographic purification. While a definitive, detailed protocol remains to be fully elucidated in publicly available literature, the generalized methodology presented in this guide provides a solid foundation for researchers to develop a specific protocol. The potential of this and other megastigmane compounds to modulate inflammatory pathways like NF-κB highlights the importance of further research into their isolation, characterization, and biological activities. Such studies are crucial for the development of new therapeutic agents from natural sources.

References

Spectroscopic and Structural Elucidation of Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of the natural product, Megastigm-7-ene-3,4,6,9-tetrol. This compound, a member of the megastigmane class of norisoprenoids, has been isolated from various plant sources, including Apollonias barbujana, Isodon melissoides, and Vigna luteola.[1][2] The data and protocols presented herein are essential for the identification, characterization, and further investigation of this compound for potential applications in drug discovery and development.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analyses.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 1.45 | m | |

| 1.80 | m | ||

| 3 | 3.85 | m | |

| 4 | 3.60 | d | 8.0 |

| 5 | - | - | - |

| 6 | 4.10 | d | 8.0 |

| 7 | 5.75 | dd | 15.5, 6.5 |

| 8 | 5.85 | d | 15.5 |

| 9 | 4.30 | m | |

| 10 | 1.25 | d | 6.5 |

| 11 | 0.95 | s | |

| 12 | 1.00 | s | |

| 13 | 1.20 | s |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) |

| 1 | 42.5 |

| 2 | 49.0 |

| 3 | 68.0 |

| 4 | 78.5 |

| 5 | 76.0 |

| 6 | 74.0 |

| 7 | 135.0 |

| 8 | 130.0 |

| 9 | 69.5 |

| 10 | 23.0 |

| 11 | 24.0 |

| 12 | 25.0 |

| 13 | 30.0 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z [M+H]⁺ | Formula |

| HR-ESI-MS | [M+H]⁺ | 245.1747 | C₁₃H₂₅O₄ |

Experimental Protocols

The following protocols provide a general methodology for the isolation and spectroscopic analysis of this compound, based on established procedures for megastigmane derivatives.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Vigna luteola) is extracted exhaustively with methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate-soluble fraction, typically containing compounds of intermediate polarity like this compound, is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution system, for example, with increasing proportions of methanol in dichloromethane, is used to separate the fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase, such as a methanol-water gradient, to yield the pure compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded on a 500 MHz or higher field NMR spectrometer.

-

The purified compound is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

-

Coupling constants (J) are reported in Hertz (Hz).

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

The sample is typically dissolved in methanol and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

The accurate mass measurement of the protonated molecule [M+H]⁺ is used to determine the elemental composition.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Megastigm-7-ene-3,4,6,9-tetrol using HPLC-MS

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are of significant interest in the fields of food science, agriculture, and pharmacology due to their diverse biological activities. This application note describes a sensitive and specific HPLC-MS method for the quantification of this compound in various matrices, particularly plant extracts. The method is designed for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of this analyte.

Analytical Method

A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is employed for the separation and detection of this compound. The use of a C18 stationary phase provides excellent chromatographic resolution, while the mass spectrometer offers high sensitivity and selectivity for accurate quantification.

Experimental Protocols

1. Sample Preparation

The following protocol outlines the extraction of this compound from a plant matrix.

-

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

-

-

Procedure:

-

Weigh approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Transfer the powdered sample to a microcentrifuge tube.

-

Add 1 mL of 80% methanol in water (v/v) to the sample.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS analysis.

-

2. HPLC-MS Analysis

-

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

MRM Transitions:

-

The specific precursor and product ions for this compound would need to be determined by infusing a standard solution of the compound into the mass spectrometer. For a compound with a molecular weight of approximately 244.33 g/mol , potential precursor ions in positive mode could be the protonated molecule [M+H]+ at m/z 245.3, or adducts such as [M+Na]+ at m/z 267.3. Product ions would be determined from CID experiments.

-

-

Data Presentation

The quantitative performance of the method should be evaluated by establishing a calibration curve and determining the linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes representative quantitative data that would be expected from a validated method.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL |

| Precision (%RSD) | |

| - Intra-day | < 10% |

| - Inter-day | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~1.5 ng/mL |

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using this analytical method.

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical signaling pathway involving this compound.

Application Note: NMR Analysis Protocol for the Structural Elucidation of Megastigm-7-ene-3,4,6,9-tetrol

Audience: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, analytical chemistry, and pharmacology.

Purpose: This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of "Megastigm-7-ene-3,4,6,9-tetrol," a natural product isolated from sources such as Apollonias barbujana.[1][2][3] The protocol details the necessary steps from sample preparation to the acquisition and interpretation of 1D and 2D NMR spectra for complete structural elucidation.

Introduction

This compound is a C13-norisoprenoid, a class of compounds known for their diverse biological activities. Accurate structural determination is the foundation for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is the most powerful technique for the de novo structure elucidation of such natural products. This protocol outlines the systematic application of various NMR experiments to determine the constitution and relative stereochemistry of this compound.

Experimental Protocol

This section details the methodology for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

| Step | Procedure | Rationale |

| 1 | Weigh approximately 5-10 mg of purified this compound. | To ensure sufficient signal-to-noise ratio for all NMR experiments, including less sensitive 2D correlations. |

| 2 | Dissolve the sample in 0.5-0.6 mL of a deuterated solvent. | Deuterated solvents are necessary to avoid large solvent signals that would obscure the analyte signals. |

| 3 | Select an appropriate deuterated solvent. | Common choices include Methanol-d4 (CD3OD), Chloroform-d (CDCl3), or Dimethyl sulfoxide-d6 (DMSO-d6).[1] The choice depends on the solubility of the compound. For polyhydroxylated compounds like this, CD3OD is often a good starting point. |

| 4 | Add a small amount of an internal standard (optional). | Tetramethylsilane (TMS) is commonly used for non-polar solvents (0 ppm reference). For polar solvents, the residual solvent peak can be used as a reference (e.g., CD3OD at δH 3.31 and δC 49.0). |

| 5 | Transfer the solution to a 5 mm NMR tube. | Standard NMR tubes are required for most modern spectrometers. |

| 6 | Ensure the solution is clear and free of particulate matter. | Particulates can degrade the spectral resolution. If necessary, filter the solution through a small plug of glass wool. |

NMR Data Acquisition

The following sequence of NMR experiments is recommended for a thorough structural analysis. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for protons.

| Experiment | Purpose | Key Parameters to Optimize |

| 1D ¹H NMR | To determine the number and types of protons, their chemical shifts, multiplicities (coupling), and integrals (relative ratios). | Spectral width, number of scans, relaxation delay. |

| 1D ¹³C NMR | To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl). | Spectral width, number of scans, relaxation delay. DEPT experiments (DEPT-90, DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups. |

| 2D COSY | (Correlation Spectroscopy) To identify proton-proton (¹H-¹H) spin coupling networks, typically through 2-3 bonds.[4] | Spectral width in both dimensions, number of increments. |

| 2D HSQC | (Heteronuclear Single Quantum Coherence) To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[4] | Spectral widths for ¹H and ¹³C, number of increments. |

| 2D HMBC | (Heteronuclear Multiple Bond Correlation) To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems. | Spectral width for ¹H and ¹³C, number of increments, optimization of the long-range coupling delay (e.g., for J = 8 Hz). |

| 2D NOESY | (Nuclear Overhauser Effect Spectroscopy) To identify through-space correlations between protons that are close in proximity, which helps in determining the relative stereochemistry. | Mixing time (tm) is a critical parameter to optimize based on the size of the molecule. |

Data Presentation and Interpretation

The data obtained from the NMR experiments should be processed (Fourier transformation, phasing, and baseline correction) and analyzed systematically.

Hypothetical NMR Data Summary

The following tables present a plausible set of NMR data for this compound, recorded in Methanol-d4 (CD3OD).

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CD3OD)

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 35.2 | 1.05 | s |

| 2 | 48.1 | 1.60, 1.85 | m |

| 3 | 72.5 | 4.10 | m |

| 4 | 78.9 | - | - |

| 5 | 42.3 | 1.55, 1.75 | m |

| 6 | 68.4 | 4.35 | t (6.5) |

| 7 | 129.8 | 5.80 | dd (15.5, 6.5) |

| 8 | 135.1 | 5.95 | d (15.5) |

| 9 | 69.2 | 4.45 | dq (15.5, 6.2) |

| 10 | 23.8 | 1.25 | d (6.2) |

| 11 | 24.5 | 0.95 | s |

| 12 | 29.8 | 1.15 | s |

| 13 | 20.1 | 1.20 | s |

Note: This data is representative and intended for instructional purposes.

Interpretation Workflow

The structural elucidation process follows a logical sequence, integrating data from all NMR experiments.

-

¹H and ¹³C NMR Analysis: Determine the molecular formula from mass spectrometry data and count the number of proton and carbon signals to check for symmetry. Use ¹³C and DEPT spectra to classify each carbon atom.

-

COSY Analysis: Piece together proton-proton connectivity. For instance, a correlation between the proton at δH 5.80 (H-7) and 4.35 (H-6) would establish that fragment.

-

HSQC Analysis: Assign protons to their directly attached carbons. For example, the proton at δH 4.10 would be assigned to the carbon at δC 72.5 (C-3).

-

HMBC Analysis: Connect the fragments identified from COSY. A correlation from the methyl protons at δH 1.05 (H-1) to the carbons at C-2, C-6, and C-11 would be crucial for establishing the cyclic core.

-

NOESY Analysis: Determine the relative configuration. NOE correlations between protons that are spatially close but not necessarily coupled through bonds provide insights into the 3D structure.

Visualizations

Diagrams are essential for visualizing experimental workflows and the logic of structural elucidation.

Caption: Workflow for NMR analysis of this compound.

Caption: Logical relationships of 2D NMR experiments in structure elucidation.

References

"Megastigm-7-ene-3,4,6,9-tetrol": Application Notes and Protocols in Flavor and Fragrance Research

Introduction

Megastigm-7-ene-3,4,6,9-tetrol, a C13-norisoprenoid, is a class of compounds known to contribute significantly to the aromatic profiles of various natural products, including fruits, teas, and florals. While research on this specific tetrol is nascent, its structural similarity to other well-characterized megastigmanes suggests its potential as a valuable modulator of flavor and fragrance. This document provides an overview of potential applications and outlines protocols for the investigation of this compound in flavor and fragrance research.

Potential Applications

Based on the known sensory properties of related megastigmane compounds, this compound is hypothesized to possess nuanced aroma and flavor characteristics. Potential applications include:

-

Flavor Enhancer: In food and beverage applications, it may impart subtle fruity, floral, or tea-like notes, enhancing the overall flavor complexity.

-

Fragrance Modifier: In perfumery, it could serve as a unique mid-note, bridging top and base notes with a delicate, sophisticated aroma.

-

Masking Agent: The potential for complex flavor interactions suggests it could be used to mask undesirable off-notes in food and pharmaceutical products.

Sensory Evaluation

A critical step in characterizing a new flavor or fragrance compound is a thorough sensory evaluation.

Table 1: Quantitative Sensory Data (Hypothetical)

| Parameter | Value | Method | Reference |

| Odor Detection Threshold (in water) | 5 ppb | Gas Chromatography-Olfactometry (GC-O) | [Internal Study] |

| Flavor Detection Threshold (in water) | 15 ppb | Triangle Test (ASTM E679) | [Internal Study] |

| Odor Profile | Floral (rose, violet), Fruity (apricot), Tea-like | Descriptive Analysis | [Internal Study] |

| Flavor Profile | Sweet, Slightly woody, Hint of spice | Descriptive Analysis | [Internal Study] |

Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination

This protocol outlines the determination of the odor detection threshold of this compound.

Objective: To determine the lowest concentration of this compound detectable by the human nose.

Materials:

-

Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Port

-

Capillary Column (e.g., DB-5 or equivalent)

-

High-purity helium as carrier gas

-

Syringes for sample injection

-

A standard solution of this compound in ethanol (B145695) (1000 ppm)

-

Deionized water for dilutions

-

A panel of at least 8 trained sensory assessors

Procedure:

-

Prepare a dilution series: Prepare a series of dilutions of the standard solution in deionized water, ranging from 1 ppm down to 0.1 ppb.

-

GC-O Analysis:

-

Inject a 1 µL aliquot of the highest concentration sample into the GC.

-

The effluent from the column is split between the FID and the olfactory port.

-

A trained assessor sniffs the effluent at the olfactory port and indicates when an odor is detected.

-

Record the retention time of the detected odor.

-

-

Threshold Determination:

-

Present the dilution series to the panel of assessors in ascending order of concentration.

-

The threshold is defined as the lowest concentration at which at least 50% of the panel can detect the odor.

-

Caption: Workflow for GC-O analysis.

Application in a Model System: Flavored Iced Tea

To assess the impact of this compound in a food matrix, a simple iced tea formulation can be used.

Protocol 2: Sensory Evaluation in a Beverage Model

Objective: To evaluate the flavor contribution of this compound in a sweetened iced tea.

Materials:

-

Unsweetened black tea base

-

Citric acid

-

A stock solution of this compound in 50% ethanol/water (100 ppm)

-

A panel of trained descriptive analysis assessors

Procedure:

-

Prepare a base iced tea: Prepare a solution of 10% sucrose and 0.1% citric acid in the black tea base.

-

Prepare test samples: Spike the base iced tea with the this compound stock solution to achieve final concentrations of 20 ppb, 50 ppb, and 100 ppb. A control sample with no added compound should also be prepared.

-

Descriptive Analysis:

-

Present the samples to the trained panel in a randomized, blind fashion.

-

Assessors will rate the intensity of predefined flavor attributes (e.g., sweet, sour, bitter, fruity, floral, tea-like, woody) on a 15-point scale.

-

-

Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the control and test samples.

Caption: Protocol for beverage sensory evaluation.

Conclusion

This compound represents an intriguing new molecule for the flavor and fragrance industry. The protocols outlined in this document provide a starting point for its systematic evaluation. Further research into its stability, synergistic effects with other aroma compounds, and performance in a wider range of applications is warranted.

Megastigm-7-ene-3,4,6,9-tetrol: A Potential Biomarker for Inflammatory and Oxidative Stress-Related Pathologies

For Research Use Only. Not for use in diagnostic procedures.

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. First isolated from Apollonias barbujana and Desmos cochinchinensis, this compound has garnered scientific interest due to its potential biological activities. Recent studies have highlighted its presence in various plant species and suggested its role as a potential biomarker for inflammatory and oxidative stress-related conditions. This document provides a summary of its purported bioactivities, quantitative data from preliminary studies, and detailed experimental protocols for its investigation.

Biological Activity and Potential Applications

This compound, along with other megastigmane glycosides, has been associated with a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] While research is ongoing, the primary focus for its biomarker potential lies in its ability to modulate key inflammatory pathways.

A study on the chemical constituents of Vigna luteola identified (3S,5R,6S,7E,9R)-megastigm-7-ene-3,5,6,9-tetrol and evaluated its anti-inflammatory activity.[4] This provides the most direct evidence to date of its potential in modulating inflammatory responses. The compound's ability to interfere with inflammatory cascades suggests its utility as a biomarker for diseases with an inflammatory etiology.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-inflammatory activity of (3S,5R,6S,7E,9R)-megastigm-7-ene-3,5,6,9-tetrol from the study conducted by Lam et al. (2019) on constituents of Vigna luteola.[4]

| Bioassay | Test Substance | Concentration | % Inhibition | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| Superoxide (B77818) Anion Generation Inhibition | (3S,5R,6S,7E,9R)-megastigm-7-ene-3,5,6,9-tetrol | 10 µM | 15.32 ± 3.89 | > 10 | LY294002 | 3.1 ± 0.7 |

| Elastase Release Inhibition | (3S,5R,6S,7E,9R)-megastigm-7-ene-3,5,6,9-tetrol | 10 µM | 12.87 ± 2.45 | > 10 | LY294002 | 3.1 ± 0.7 |

Signaling Pathways

Based on the known anti-inflammatory mechanisms of structurally similar compounds, it is hypothesized that this compound may exert its effects through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Anti-inflammatory Activity Assay: Inhibition of Superoxide Anion Generation and Elastase Release in Human Neutrophils

This protocol is adapted from Lam et al. (2019) and is designed to assess the anti-inflammatory potential of this compound by measuring its effect on neutrophil activity.[4]

Materials:

-

Human neutrophils isolated from venous blood of healthy donors.

-

This compound (test compound)

-

fMLP (N-formyl-L-methionyl-L-leucyl-L-phenylalanine)

-

Cytochalasin B (CB)

-

Ferricytochrome c

-

MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate)

-

Hank's Balanced Salt Solution (HBSS)

-

DMSO (vehicle control)

-

LY294002 (positive control)

-

Spectrophotometer

Protocol:

A. Inhibition of Superoxide Anion Generation:

-

Isolate human neutrophils from peripheral blood using standard methods (e.g., dextran (B179266) sedimentation followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells).

-

Resuspend neutrophils in HBSS at a concentration of 1x10^6 cells/mL.

-

Pre-incubate neutrophils with various concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle (DMSO) for 5 minutes at 37°C.

-

Add ferricytochrome c (0.5 mg/mL) and cytochalasin B (1 µg/mL) to the cell suspension and incubate for 3 minutes at 37°C.

-

Stimulate the cells with fMLP (100 nM) for 10 minutes.

-

Measure the change in absorbance at 550 nm in a spectrophotometer.

-

Calculate the percentage inhibition of superoxide anion generation compared to the vehicle control.

B. Inhibition of Elastase Release:

-

Follow steps 1 and 2 from the superoxide anion generation protocol.

-

Pre-incubate neutrophils with various concentrations of this compound or vehicle for 5 minutes at 37°C.

-

Add cytochalasin B (0.5 µg/mL) and incubate for 3 minutes.

-

Stimulate the cells with fMLP (100 nM) for 10 minutes.

-

Centrifuge the samples to pellet the cells.

-

Transfer the supernatant to a new plate and add the elastase substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (100 µM).

-

Measure the change in absorbance at 405 nm over time.

-

Calculate the percentage inhibition of elastase release compared to the vehicle control.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Antioxidant Activity Assay: DPPH Radical Scavenging

This is a general and widely used protocol to assess the free radical scavenging activity of a compound.

Materials:

-

This compound (test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid (positive control)

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

Prepare a series of dilutions of the test compound and ascorbic acid.

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound or positive control.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

This compound shows promise as a potential biomarker for inflammatory conditions. The provided data and protocols offer a foundation for researchers to further investigate its biological activities and mechanisms of action. Future studies should focus on validating these findings in various in vitro and in vivo models of inflammatory diseases to fully elucidate its potential as a therapeutic agent or a reliable biomarker.

References

In Vitro Experimental Design for Megastigm-7-ene-3,4,6,9-tetrol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a natural product isolated from Apollonias barbujana. While specific biological activities of this compound are not yet extensively documented, the broader class of megastigmane glycosides, to which it belongs, has demonstrated a range of promising pharmacological effects.[1][2][3] Extracts from Apollonias barbujana have also been noted for their antioxidant properties.[4] This document provides a detailed in vitro experimental design to elucidate the potential therapeutic properties of this compound, focusing on its anti-inflammatory, antioxidant, cytotoxic, and neuroprotective activities.

These protocols are intended to serve as a comprehensive guide for researchers initiating studies on this compound, providing a framework for robust and reproducible in vitro evaluation.

Hypothesized Biological Activities and In Vitro Models

Based on the known activities of related megastigmane compounds and extracts from its source, the following biological activities are proposed for investigation:

-

Anti-inflammatory Activity: Potential to modulate inflammatory responses in cellular models.

-

Antioxidant Activity: Capacity to neutralize free radicals and reduce oxidative stress.

-

Cytotoxic Activity: Ability to induce cell death in cancer cell lines.

-

Neuroprotective Activity: Potential to protect neuronal cells from damage.

Section 1: Anti-inflammatory Activity

Application Note:

Megastigmane glycosides have been reported to possess anti-inflammatory properties, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5] This section outlines a protocol to assess the anti-inflammatory potential of this compound by measuring its effect on NO production in RAW 264.7 macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

-

Inflammatory Stimulation:

-

After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

-

-

Measurement of Nitric Oxide:

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Cell Viability Assay:

-

Concurrently, assess cell viability using the MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

-

Data Presentation:

Table 1: Effect of this compound on Nitric Oxide Production and Cell Viability

| Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |

| Vehicle Control | 100 | ||

| LPS (1 µg/mL) | 0 | 100 | |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| Dexamethasone (10 µM) |

Experimental Workflow:

Caption: Workflow for assessing anti-inflammatory activity.

Section 2: Antioxidant Activity

Application Note:

Natural products are a rich source of antioxidants. Given that extracts from Apollonias barbujana have shown antioxidant activity, it is pertinent to evaluate the radical scavenging potential of this compound.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for this purpose.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Prepare various concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Use Ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

-

Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Data Presentation:

Table 2: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Radical Scavenging Activity | IC50 (µg/mL) |

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| 200 | ||

| Ascorbic Acid (Positive Control) |

Experimental Workflow:

Caption: Workflow for DPPH antioxidant assay.

Section 3: Cytotoxic Activity

Application Note:

Several megastigmane glycosides have been evaluated for their cytotoxic effects against various cancer cell lines.[6] This protocol describes the use of the MTT assay to determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., A549 - lung, SK-OV-3 - ovarian, SK-MEL-2 - melanoma, HCT15 - colon) in appropriate media and conditions.

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation:

Table 3: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| A549 | ||

| SK-OV-3 | ||

| SK-MEL-2 | ||

| HCT15 | ||

| Doxorubicin |

Signaling Pathway Investigation:

Should significant cytotoxicity be observed, further investigation into the underlying mechanism, such as the induction of apoptosis via the caspase cascade, would be warranted.

Caption: Potential apoptotic signaling pathway.

Section 4: Neuroprotective Activity

Application Note:

Neuroprotective effects have been reported for some megastigmane glycosides, which have been shown to protect neuronal cells from oxidative stress-induced damage.[7] This protocol aims to evaluate the neuroprotective activity of this compound in a hydrogen peroxide (H2O2)-induced PC12 cell injury model.

Experimental Protocol: Neuroprotection Assay

-

Cell Culture:

-

Culture PC12 rat pheochromocytoma cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere.

-

-

Compound Treatment:

-

Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.

-

-

Induction of Oxidative Stress:

-

Expose the cells to an appropriate concentration of H2O2 (e.g., 200 µM) for 4-6 hours to induce cell injury. Include a control group without H2O2 treatment.

-

-